molecular formula C22H19N3OS B15284556 (5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15284556
M. Wt: 373.5 g/mol
InChI Key: WXQZTCXBFUFCLV-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes an anilino group, an indole moiety, and a thiazolone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-anilino-1,3-thiazol-4-one with an appropriate indole derivative under specific conditions. The reaction often requires the use of a base, such as sodium hydride or potassium carbonate, and is conducted in a solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets could lead to the development of new medications for various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it valuable for creating products with specific characteristics.

Mechanism of Action

The mechanism of action of (5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with molecular targets within biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one: shares similarities with other thiazolone derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

(5Z)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3OS/c1-3-13-25-15(2)18(17-11-7-8-12-19(17)25)14-20-21(26)24-22(27-20)23-16-9-5-4-6-10-16/h3-12,14H,1,13H2,2H3,(H,23,24,26)/b20-14-

InChI Key

WXQZTCXBFUFCLV-ZHZULCJRSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC=C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.